Cas no 35305-68-1 (LevoMefolate HeptaglutaMate)

LevoMefolate HeptaglutaMate 化学的及び物理的性質
名前と識別子
-
- Levomefolate Heptaglutamate
- L-Glutamic acid, N-[4-[[(2-amino-3,4,5,6,7,8-hexahydro-5-methyl-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-L-γ-glutamyl-L-γ-glutamyl-L-γ-glutamyl-L-γ-glutamyl-L-γ-glutamyl-L-γ-glutamyl-
- LevoMefolate HeptaglutaMate
-
LevoMefolate HeptaglutaMate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | L375725-25mg |
Levomefolate Heptaglutamate |
35305-68-1 | 25mg |
$1642.00 | 2023-05-18 | ||
AN HUI ZE SHENG Technology Co., Ltd. | L375725-2.5mg |
Levomefolate Heptaglutamate |
35305-68-1 | 2.5mg |
¥1800.00 | 2023-09-15 | ||
TRC | L375725-2.5mg |
Levomefolate Heptaglutamate |
35305-68-1 | 2.5mg |
$207.00 | 2023-05-18 | ||
AN HUI ZE SHENG Technology Co., Ltd. | L375725-25mg |
Levomefolate Heptaglutamate |
35305-68-1 | 25mg |
¥14400.00 | 2023-09-15 |
LevoMefolate HeptaglutaMate 関連文献
-
Sabine M?nch,Michael Netzel,Gabriele Netzel,Undine Ott,Thomas Frank,Michael Rychlik Food Funct. 2015 6 241
-
Siqi Jia,Ruijuan Wang,Dongyan Zhang,Zhiyu Guan,Tingting Ding,Jingnan Zhang,Xiujuan Zhao Food Funct. 2023 14 1726
-
Etienne Z. Gnimpieba,Damien Eveillard,Jean-Louis Guéant,Abalo Chango Mol. BioSyst. 2011 7 2508
-
Ilja Gasan Osojnik ?rnivec,Katja Isteni?,Mihalea Skrt,Nata?a Poklar Ulrih Food Funct. 2020 11 1467
-
Marília Baierle,Gabriela G?ethel,Sabrina N. Nascimento,Mariele F. Char?o,Angela M. Moro,Natália Brucker,Elisa Sauer,Bruna Gauer,Caroline Souto,Juliano Durgante,Marcelo Dutra Arbo,Solange Cristina Garcia Toxicol. Res. 2017 6 333
-
Yunli Hu,Weijun Liu,Fanhong Wu RSC Adv. 2017 7 10333
-
Fengyuan Liu,Minnamari Edelmann,Vieno Piironen,Susanna Kariluoto Food Funct. 2022 13 3220
-
José M. Alvarez-Suarez,Francesca Giampieri,Massimiliano Gasparrini,Luca Mazzoni,Celestino Santos-Buelga,Ana M. González-Paramás,Tamara Y. Forbes-Hernández,Sadia Afrin,Timothy Páez-Watson,José L. Quiles,Maurizio Battino Food Funct. 2017 8 3250
-
Luana M. Manosso,Morgana Moretti,Ana Lúcia S. Rodrigues Food Funct. 2013 4 1776
-
10. Investigating Moorella thermoacetica metabolism with a genome-scale constraint-based metabolic modelM. Ahsanul Islam,Karsten Zengler,Elizabeth A. Edwards,Radhakrishnan Mahadevan,Gregory Stephanopoulos Integr. Biol. 2015 7 869
Related Articles
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
LevoMefolate HeptaglutaMateに関する追加情報
LevoMefolate HeptaglutaMate: A Comprehensive Overview
LevoMefolate HeptaglutaMate, also known by its CAS number CAS No. 35305-68-1, is a compound that has garnered significant attention in the field of pharmacology and nutritional science. This compound is a derivative of folate, a vital B-vitamin that plays a crucial role in various biochemical processes within the human body. The development of LevoMefolate HeptaglutaMate represents a significant advancement in the delivery and bioavailability of folate, making it a subject of extensive research and application in both clinical and nutritional contexts.
The chemical structure of CAS No. 35305-68-1 is designed to enhance the stability and absorption of folate within the human body. Unlike traditional folate supplements, which may be prone to degradation or poor absorption, LevoMefolate HeptaglutaMate incorporates advanced molecular modifications that ensure optimal bioavailability. These modifications allow the compound to bypass certain metabolic barriers, ensuring that higher levels of active folate reach target tissues where they are most needed.
Recent studies have highlighted the potential benefits of LevoMefolate HeptaglutaMate in addressing conditions associated with folate deficiency. For instance, research published in prominent medical journals has demonstrated its efficacy in improving maternal health during pregnancy, reducing the risk of neural tube defects in newborns. Additionally, clinical trials have shown promising results in using this compound to manage megaloblastic anemia, a condition often linked to insufficient folate levels.
The mechanism of action of CAS No. 35305-68-1 involves its ability to serve as a precursor to tetrahydrofolate (THF), a critical intermediate in cellular metabolism. By enhancing the production of THF, this compound supports DNA synthesis, RNA production, and amino acid metabolism—all processes essential for maintaining cellular health and functionality. Furthermore, its role in homocysteine metabolism has been extensively studied, with findings suggesting that adequate levels of LevoMefolate HeptaglutaMate can help reduce homocysteine levels, thereby lowering the risk of cardiovascular diseases.
In terms of application, LevoMefolate HeptaglutaMate is widely used in dietary supplements and pharmaceutical formulations. Its superior bioavailability makes it an ideal choice for individuals who may have difficulty absorbing folate from their diet or those requiring higher-than-normal levels of this vitamin for therapeutic purposes. Moreover, its stability under various storage conditions ensures that it remains effective even after prolonged periods, making it a reliable component in both over-the-counter and prescription medications.
The safety profile of CAS No. 35305-68-1 has also been extensively evaluated through rigorous clinical studies. These studies have consistently shown that when administered within recommended dosage ranges, this compound is well-tolerated by most individuals with minimal adverse effects. However, as with any supplement or medication, proper dosing guidelines must be adhered to avoid potential overdosing or interactions with other medications.
Looking ahead, ongoing research continues to explore new applications for LevoMefolate HeptaglutaMate. Scientists are investigating its potential role in neuroprotection, immune modulation, and even cancer prevention. Preliminary findings suggest that this compound may offer additional benefits beyond its well-established role in managing folate deficiency-related conditions.
In conclusion, LevoMefolate HeptaglutaMate, identified by its CAS number CAS No. 35305-68-1, stands as a testament to advancements in nutritional science and pharmacology. Its unique properties make it an invaluable tool in addressing a wide range of health concerns associated with folate deficiency while offering promising avenues for future research and application.
35305-68-1 (LevoMefolate HeptaglutaMate) 関連製品
- 2137827-02-0(Benzene, 1-ethenyl-3-methoxy-5-nitro-)
- 581-72-6(Naphthalene, 2-(bromomethyl)-6-fluoro-)
- 1804495-64-4(2-Chloro-4-(difluoromethyl)-5-methoxypyridine-3-carbonyl chloride)
- 425616-85-9((Z)-amino(pyridin-2-yl)methylideneamino 3-bromobenzoate)
- 1261777-90-5(2-Chloro-3'-fluoro-5'-methoxypropiophenone)
- 477762-41-7(8-{2-(Z)-1-(4-Chlorophenyl)ethylidenehydrazino}quinolinium chloride)
- 1207023-75-3(3-[2-(benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-1-cyclohexylurea)
- 158221-26-2(5-Phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione)
- 1805325-73-8(Methyl 4-(difluoromethyl)-3,5-dihydroxypyridine-2-carboxylate)
- 1414958-21-6(1-(1,3-thiazol-2-yl)cyclopropane-1-carboxylic acid)




